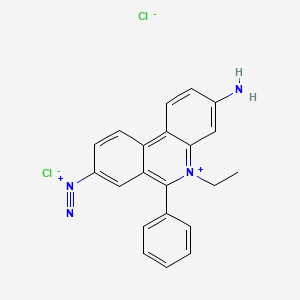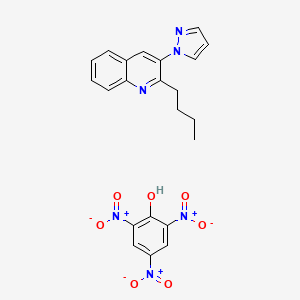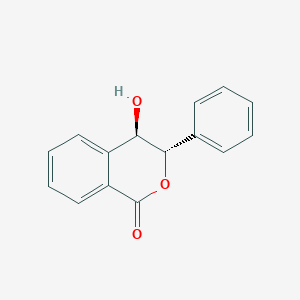
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a benzopyranone derivative, using chiral catalysts or reagents. For example, the enantioselective reduction of N-benzyl 4-substituted glutarimides employing oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol has been reported to yield high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative with different stereochemistry.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid or halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
(3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, depending on the specific target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-4-(4’-fluorophenyl)-3-hydroxymethyl-piperidine
Uniqueness
What sets (3S,4R)-4-Hydroxy-3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one apart from similar compounds is its unique combination of a hydroxyl group and a phenyl group attached to a dihydrobenzopyranone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64283-88-1 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(3S,4R)-4-hydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,13-14,16H/t13-,14+/m1/s1 |
Clave InChI |
PIXLVLGRBHSGQR-KGLIPLIRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](C3=CC=CC=C3C(=O)O2)O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


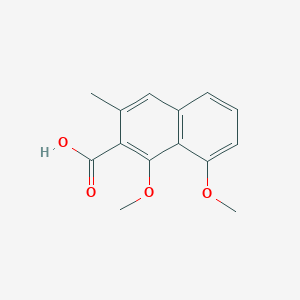
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
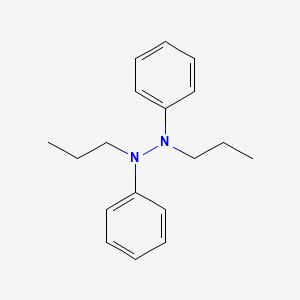
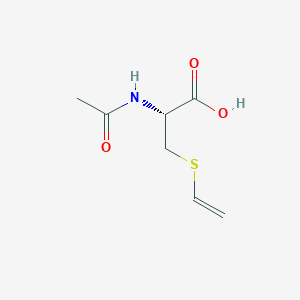
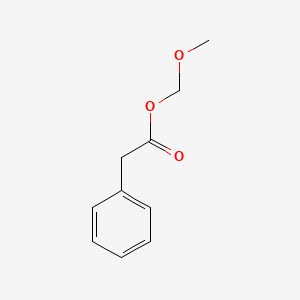
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
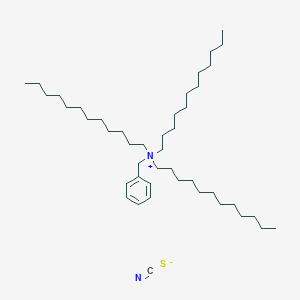

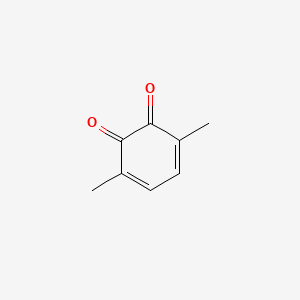
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

